4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide
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Overview
Description
4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide is a complex organic compound that features an imidazo[1,2-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction proceeds via a chemodivergent pathway, forming N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines under different conditions . The formation of N-(pyridin-2-yl)amides occurs in toluene with iodine and tert-butyl hydroperoxide (TBHP), while 3-bromoimidazo[1,2-a]pyridines are formed in ethyl acetate with TBHP alone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, TBHP, and various solvents like toluene and ethyl acetate . The reaction conditions are typically mild and metal-free, making the processes more environmentally friendly .
Major Products Formed
The major products formed from these reactions include N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, which can be further transformed into other chemical structures .
Scientific Research Applications
4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying biochemical pathways and interactions.
Medicine: Due to its potential therapeutic properties, it is investigated for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique chemical properties make it useful in developing new materials and industrial processes
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- Imidazo[1,2-a]pyrimidines
Uniqueness
4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-2-23-15-6-8-16(9-7-15)24(21,22)18-11-10-14-13-20-12-4-3-5-17(20)19-14/h3-9,12-13,18H,2,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVVWQFYJFTSEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC=CC3=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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